molecular formula C11H11NO3 B14130015 Acetic acid, 2-cyano-, 2-phenoxyethyl ester CAS No. 32804-78-7

Acetic acid, 2-cyano-, 2-phenoxyethyl ester

Cat. No.: B14130015
CAS No.: 32804-78-7
M. Wt: 205.21 g/mol
InChI Key: JDWZQOGWSGQVPB-UHFFFAOYSA-N
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Description

Acetic acid, 2-cyano-, 2-phenoxyethyl ester is an organic compound with the molecular formula C11H11NO3. This compound is characterized by the presence of a cyano group (-CN) and a phenoxyethyl ester group (-OCH2CH2Ph) attached to the acetic acid backbone. It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-cyano-, 2-phenoxyethyl ester typically involves the esterification of cyanoacetic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-cyano-, 2-phenoxyethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Nucleophilic Substitution: Common nucleophiles include amines and thiols, and the reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Condensation Reactions: Catalysts such as piperidine or pyridine are often used to facilitate these reactions.

Major Products Formed

    Hydrolysis: Cyanoacetic acid and 2-phenoxyethanol.

    Nucleophilic Substitution: Various cyano-substituted derivatives.

    Condensation Reactions: β-Cyano-α,β-unsaturated esters.

Scientific Research Applications

Acetic acid, 2-cyano-, 2-phenoxyethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of novel therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid, 2-cyano-, 2-phenoxyethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The phenoxyethyl ester group may also contribute to the compound’s overall biological activity by enhancing its lipophilicity and facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-cyano-, 2-phenoxyethyl ester is unique due to the presence of both the cyano and phenoxyethyl ester groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

32804-78-7

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-phenoxyethyl 2-cyanoacetate

InChI

InChI=1S/C11H11NO3/c12-7-6-11(13)15-9-8-14-10-4-2-1-3-5-10/h1-5H,6,8-9H2

InChI Key

JDWZQOGWSGQVPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)CC#N

Origin of Product

United States

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